molecular formula C21H19N3O4 B2974404 N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1002255-03-9

N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2974404
CAS No.: 1002255-03-9
M. Wt: 377.4
InChI Key: UPFHTBDSMFKFHO-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes:

  • 4-methoxy group on the pyridazinone core.
  • 1-(2-methylphenyl) substituent at position 1.
  • N-(3-acetylphenyl) carboxamide at position 2.

Pyridazinone derivatives are frequently explored for protease inhibition, particularly against pathogens like Trypanosoma cruzi .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-7-4-5-10-17(13)24-19(26)12-18(28-3)20(23-24)21(27)22-16-9-6-8-15(11-16)14(2)25/h4-12H,1-3H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFHTBDSMFKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions. Substitution reactions often require catalysts to increase the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group may yield a hydroxyl group, while reduction of the carbonyl group may yield an alcohol. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

  • Proteasome Inhibition : Structural analogs with fluorinated aryl groups (e.g., Compound 19) show enhanced activity against T. cruzi, suggesting that the target compound’s lack of fluorine may limit potency .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Compounds 6–12 (e.g., HATU-mediated coupling), but starting materials like 3-acetylphenylcarboxylic acid would be required .
  • Docking Studies : Carboxamide derivatives with rigid substituents (e.g., cyclopropyl) exhibit better target engagement than flexible groups, underscoring the importance of the acetyl group’s conformation .

Biological Activity

N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O3C_{18}H_{18}N_2O_3 with a molecular weight of 306.35 g/mol. Its structure features a dihydropyridazine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related derivatives has shown that they can inhibit tubulin polymerization, thereby arresting cancer cells in the G(2)/M phase of the cell cycle and inducing apoptosis .

CompoundActivityMechanism
SMART-HAnticancerInhibits tubulin polymerization
SMART-FAnticancerInduces apoptosis in cancer cells

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory responses . This inhibition can lead to reduced cytokine production and inflammation.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Tubulin Binding : The compound is believed to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Kinase Inhibition : By inhibiting kinases like p38 MAPK, the compound may modulate inflammatory pathways and reduce tumor progression.

In Vivo Studies

In vivo studies have demonstrated the efficacy of related compounds in tumor models. For example, treatments with SMART compounds resulted in significant tumor growth inhibition in prostate cancer xenografts . These findings suggest that this compound may offer similar therapeutic benefits.

Toxicity Assessments

Toxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving related derivatives, no significant neurotoxicity was observed at therapeutic doses over extended periods . This information is vital for future clinical applications.

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